![molecular formula C11H16O3S B14159867 ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate CAS No. 7621-99-0](/img/structure/B14159867.png)
ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate can be achieved through several methods. One common method involves the reaction of 2,6-dimethyl-2H-pyran-4-thiol with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is usually obtained through a series of purification steps, including filtration, distillation, and crystallization.
化学反応の分析
Types of Reactions
Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Corresponding substituted products (e.g., halides, amines)
科学的研究の応用
Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active pyran derivative, which may interact with cellular components to exert its effects.
類似化合物との比較
Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2,6-Dimethyl-2H-pyran-4-thiol: Contains the pyran ring and sulfanyl group but lacks the ester functionality, limiting its applications in ester-specific reactions.
The uniqueness of this compound lies in its combination of the pyran ring, sulfanyl group, and ester functionality, which provides a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
7621-99-0 |
|---|---|
分子式 |
C11H16O3S |
分子量 |
228.31 g/mol |
IUPAC名 |
ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H16O3S/c1-4-13-11(12)7-15-10-5-8(2)14-9(3)6-10/h5-6,8H,4,7H2,1-3H3 |
InChIキー |
VWLOVBFPAJXUQW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=CC(OC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
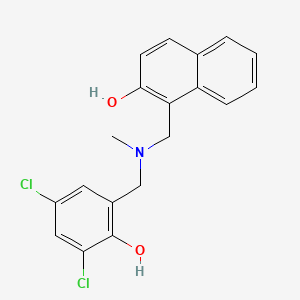
![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)

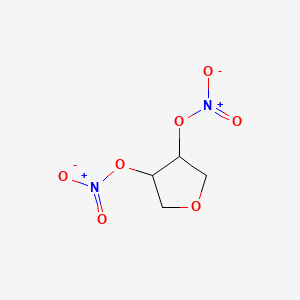
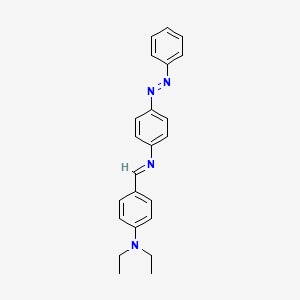
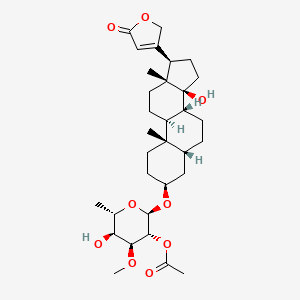
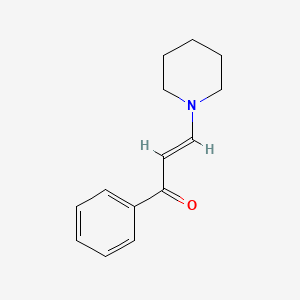

![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
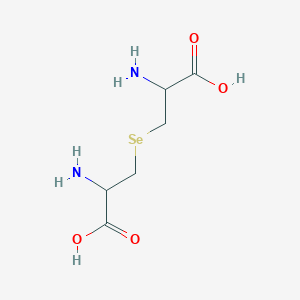
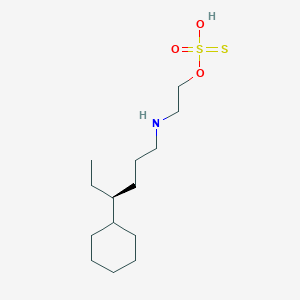
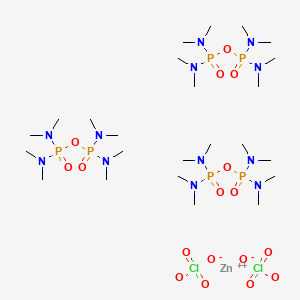
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
